molecular formula C14H17BrN2O B1375696 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide CAS No. 1052148-20-5

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide

Cat. No.: B1375696
CAS No.: 1052148-20-5
M. Wt: 309.2 g/mol
InChI Key: PQFYIDGUCQZAQK-UHFFFAOYSA-N
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Description

“6-bromo-N-[(4-cyanophenyl)methyl]hexanamide” is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully known. The molecular weight is 309.2 .

Scientific Research Applications

  • Intermediate in Synthesis : 6-bromo-N-[(4-cyanophenyl)methyl]hexanamide and similar compounds are often used as intermediates in the synthesis of various chemical compounds. For instance, Xu and He (2010) describe the synthesis of 2-Bromo-6-methoxynaphthalene, a crucial intermediate in preparing non-steroidal anti-inflammatory agents (Xu & He, 2010).

  • Polymer and Dendrimer Research : Compounds like this compound are used in developing polymers and dendrimers. Percec et al. (1994) discussed the synthesis and characterization of novel dendrimers using similar bromo- and cyanophenyl derivatives (Percec, Chu, & Kawasumi, 1994).

  • Catalysis and Reaction Mechanisms : Khazaei et al. (2014) used an N-bromo sulfonamide reagent in catalyzing a pseudo five-component condensation reaction, showcasing the role of bromine and cyanophenyl compounds in facilitating chemical reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

  • Medicinal Chemistry : While excluding information related to drug use, dosage, and side effects, it's worth noting that similar bromo- and cyanophenyl compounds have been explored in medicinal chemistry. For instance, Hocková et al. (2003) synthesized pyrimidine derivatives with potential antiretroviral activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

  • Molecular Structure Analysis : Research also focuses on determining the molecular structures of compounds involving bromo- and cyanophenyl groups. For example, Demircioğlu et al. (2019) conducted spectroscopic and X-ray diffraction studies on a compound with a similar structure (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

  • Antioxidant and Anticancer Activities : The potential of bromophenol derivatives in exhibiting antioxidant and anticancer activities has been explored. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols to evaluate their biological activities (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).

  • Electrochemistry and Material Science : In the field of electrochemistry and material science, the synthesis and properties of similar compounds are analyzed for potential applications. For instance, Ryzhkova, Ryzhkov, and Elinson (2020) conducted an electrochemically induced multicomponent transformation of certain bromophenyl compounds (Ryzhkova, Ryzhkov, & Elinson, 2020).

Properties

IUPAC Name

6-bromo-N-[(4-cyanophenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-9-3-1-2-4-14(18)17-11-13-7-5-12(10-16)6-8-13/h5-8H,1-4,9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYIDGUCQZAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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